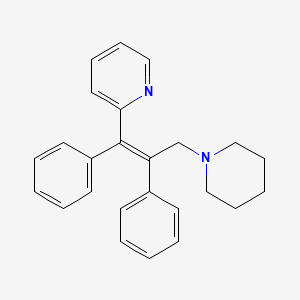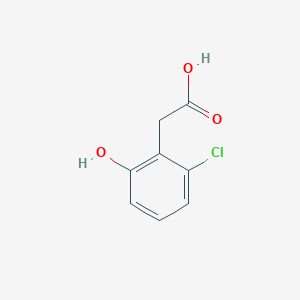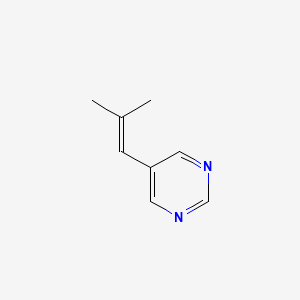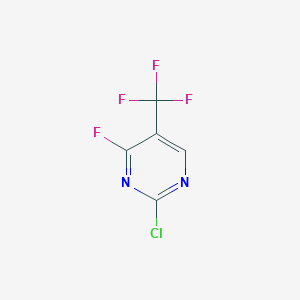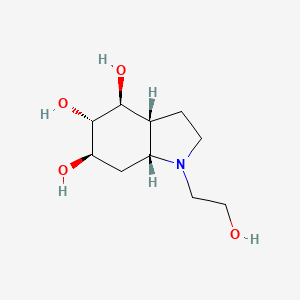
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with multiple hydroxyl groups and a hydroxyethyl side chain, making it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol typically involves multi-step organic reactions. One common approach is to start with a suitable indole precursor and introduce the hydroxyethyl group through a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Reduction: Reduction of intermediate compounds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: Formation of the octahydroindole ring system through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxyethyl side chain may play a crucial role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol stands out due to its unique combination of hydroxyl groups and hydroxyethyl side chain, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
属性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
(3aR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4,5,6-triol |
InChI |
InChI=1S/C10H19NO4/c12-4-3-11-2-1-6-7(11)5-8(13)10(15)9(6)14/h6-10,12-15H,1-5H2/t6-,7-,8-,9+,10+/m1/s1 |
InChI 键 |
DIIORPGFQWKSIY-VFCFLDTKSA-N |
手性 SMILES |
C1CN([C@H]2[C@@H]1[C@@H]([C@H]([C@@H](C2)O)O)O)CCO |
规范 SMILES |
C1CN(C2C1C(C(C(C2)O)O)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)
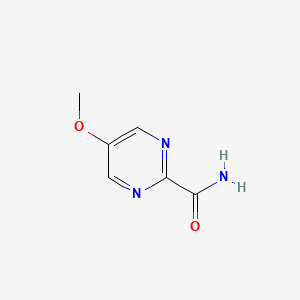
![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
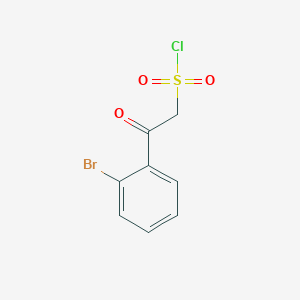
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
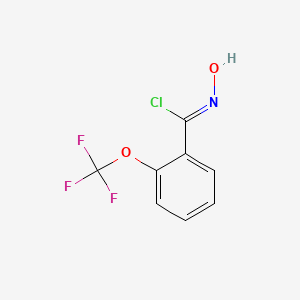
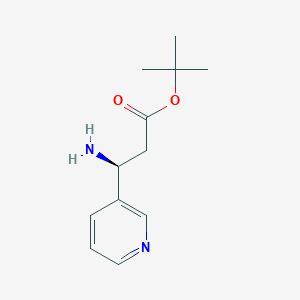
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
